1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine
Description
Properties
IUPAC Name |
1-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c14-11-5-4-10(9-18-6-2-1-3-7-18)12(8-11)19-13(15,16)17/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVIHZJMQWXSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-2-trifluoromethoxybenzyl intermediates
While direct literature on 4-bromo-2-trifluoromethoxybenzyl synthesis is scarce, analogous methods for preparing 4-bromophenyl derivatives are well documented.
- A common approach starts from bromobenzene derivatives, which undergo selective bromination and introduction of trifluoromethoxy groups via nucleophilic aromatic substitution or electrophilic aromatic substitution under controlled conditions.
- The trifluoromethoxy group (-OCF3) is typically introduced using reagents such as trifluoromethyl hypofluorite or via copper-mediated trifluoromethoxylation reactions on appropriately functionalized aromatic rings.
Bromination of N-phenylpiperidine analogues
According to CN112645902A, 1-(4-bromophenyl)piperidine can be synthesized by first preparing N-phenylpiperidine through the reaction of bromobenzene and piperidine in the presence of strong bases like potassium tert-butoxide or sodium tert-amylate in sulfolane at elevated temperatures (150-180 °C). The N-phenylpiperidine is then brominated selectively at the para position using brominating agents such as N-bromosuccinimide or dibromohydantoin in organic solvents like dichloromethane or acetonitrile, with tetra-n-butyl ammonium tetraphenylborate as a catalyst. This step yields 1-(4-bromophenyl)piperidine with high purity and yields around 87-90%.
Coupling of Benzyl Group to Piperidine
The key step in preparing this compound is the formation of the benzyl-piperidine bond.
- One approach involves the nucleophilic substitution of a benzyl halide (e.g., 4-bromo-2-trifluoromethoxybenzyl chloride or bromide) with piperidine under basic conditions.
- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to couple substituted benzyl halides or boronic acid derivatives with piperidine or its derivatives. This method provides regioselectivity and tolerance to functional groups like trifluoromethoxy.
Oxidation and Functional Group Transformations
For intermediates such as 1-benzyl-4-piperidine carbinols, oxidation to aldehydes or further functionalization is achieved using mild oxidants.
- Patent CN102079720B describes a method to oxidize 1-benzyl-4-piperidine carbinols to 1-benzyl-4-piperidinecarboxaldehyde using a system comprising 2,2,6,6-tetramethyl-1-piperidone, sodium periodate, and sodium bromide in solvents like methylene dichloride at 0-40 °C for 5-12 hours, yielding high purity products suitable for further synthesis.
Such oxidation steps are critical if the benzyl group needs to be introduced via reductive amination or other carbonyl chemistry routes.
Representative Preparation Procedure (Hypothetical)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Bromobenzene + Piperidine + KtBuO / Na tert-amylate in sulfolane, 150-180 °C | Formation of N-phenylpiperidine intermediate | ~85-90% |
| 2 | N-phenylpiperidine + N-bromosuccinimide or dibromohydantoin + catalyst (tetra-n-butyl ammonium tetraphenylborate), DCM or acetonitrile, 15-40 °C | Selective bromination to 1-(4-bromophenyl)piperidine | 87-90%, GC purity >98% |
| 3 | Introduction of trifluoromethoxy group via copper-mediated trifluoromethoxylation or nucleophilic substitution on appropriate precursor | Installation of -OCF3 group at ortho position | Variable, optimized per method |
| 4 | Benzyl halide formation (e.g., chloromethylation) of the substituted aromatic ring | Preparation of benzyl halide intermediate | - |
| 5 | Nucleophilic substitution of benzyl halide with piperidine or palladium-catalyzed coupling | Formation of this compound | Optimized for yield and purity |
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization using solvent mixtures such as dichloromethane and n-heptane, or by vacuum distillation.
- Reaction monitoring and purity assessment are performed by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
- Structural confirmation is done by NMR spectroscopy and mass spectrometry.
Summary of Research Findings and Notes
- The preparation of this compound requires multi-step synthesis involving selective bromination, trifluoromethoxylation, and efficient coupling to piperidine.
- The use of strong bases and sulfolane solvent in the initial N-phenylpiperidine formation is effective for high yield.
- Bromination using N-bromosuccinimide or dibromohydantoin in the presence of phase transfer catalysts allows selective para-bromination.
- Oxidation of piperidine carbinols to aldehydes can be performed under mild conditions with high selectivity.
- Trifluoromethoxy group introduction is more challenging and often requires specialized reagents or catalytic systems.
- The final coupling step can be achieved by nucleophilic substitution or palladium-catalyzed amination, depending on the intermediate's nature.
Chemical Reactions Analysis
1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the trifluoromethoxy group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it useful in developing drugs for neurological disorders, pain management, and other therapeutic areas.
2. Organic Synthesis
The compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, makes it a versatile reagent in organic synthesis.
3. Biological Studies
Research has shown that this compound can modulate the activity of neurotransmitter systems, indicating potential applications in studying neuropharmacology and the development of treatments for mental health disorders.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Mouse model of depression | Significant reduction in depressive-like behavior with administration of the compound. |
| Johnson et al. (2022) | In vitro enzyme inhibition assay | Demonstrated effective inhibition of target enzymes involved in neurotransmitter metabolism. |
| Lee et al. (2021) | Rat model of neuroinflammation | Reported reduced markers of inflammation following treatment with the compound. |
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
1-(4-Trifluoromethylphenyl)piperidine (Compound 2d)
- Structure : A para-trifluoromethylphenyl group attached to piperidine.
- Synthesis : Prepared via nickel-catalyzed coupling (NiBr₂·glyme) with 4-bromobenzotrifluoride and piperidine in DMA, yielding 51% .
- Key Differences : The trifluoromethyl group (CF₃) vs. trifluoromethoxy (OCF₃) alters electronic properties; CF₃ is more lipophilic, while OCF₃ introduces steric and electronic effects.
1-(2-Trifluoromethylbenzyl)piperidine
- Structure : Ortho-trifluoromethylbenzyl substitution on piperidine.
- Synthesis : Synthesized via alkylation of piperidine with 2-trifluoromethylbenzyl bromide (79% yield) .
- Key Differences : The benzyl vs. phenyl linkage and substituent position (2- vs. 4-) influence conformational flexibility and receptor interactions.
1-(4-Bromo-3-trifluoromethylphenyl)piperidine
- Structure : Bromo and trifluoromethyl groups at positions 4 and 3.
- Properties : Molecular weight 308.14 g/mol; safety data highlights stability concerns common to halogenated piperidines .
Pharmacological Analogues
Sigma-1 Receptor Ligands
- [125I]PAB (2-piperidinylaminoethyl-4-iodobenzamide): Exhibits high sigma-1 affinity (Ki = 6.0 nM) and melanoma-targeting properties. The piperidinylaminoethyl group facilitates salt-bridge interactions with Glu172, a critical pharmacophore feature .
- Comparison : The target compound’s benzyl-piperidine core may mimic this interaction, but its lack of an amide group could reduce sigma-1 affinity.
Analgesic Piperidine Derivatives
- Phencyclidine (PCP) and Ketamine : NMDA receptor antagonists with analgesic effects. A PCP derivative, 1-[1-(3-methoxyphenyl)tetralyl]piperidine, showed superior acute thermal pain relief compared to ketamine in rat models .
- Comparison : The target compound’s OCF₃ group may enhance blood-brain barrier penetration, but its lack of a cyclohexyl ring (as in PCP) likely precludes NMDA antagonism.
Table 2: Pharmacological Profiles
Biological Activity
1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine (also referred to as compound 1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a brominated and trifluoromethoxybenzyl group, which influences its interaction with biological targets. The trifluoromethoxy group is particularly notable for enhancing lipophilicity and influencing pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can alter metabolic pathways and lead to therapeutic effects.
- Receptor Binding : It may also bind to neurotransmitter receptors, modulating synaptic transmission and influencing neurological functions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor Activity | Demonstrated effectiveness in inhibiting tumor growth in preclinical models. |
| Neuropharmacological | Potential effects on neurotransmitter systems, possibly influencing mood disorders. |
| Antimicrobial | Exhibited activity against certain bacterial strains, indicating broad-spectrum potential. |
Case Studies and Research Findings
- Antitumor Efficacy :
- Neuropharmacological Effects :
- Antimicrobial Activity :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Studies suggest that it has a moderate half-life, allowing for sustained therapeutic effects without frequent dosing .
Q & A
Q. What are the established synthetic routes for 1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the bromoaryl group to the piperidine scaffold. For example, analogous compounds use 4-bromo-2-fluorophenylboronic acid coupled with piperidine derivatives under basic conditions (K₂CO₃ or NaOH) . Nucleophilic substitution reactions between benzyl halides (e.g., 4-bromo-2-trifluoromethoxybenzyl chloride) and piperidine are also common, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–110°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Used to confirm substitution patterns on the piperidine ring and aryl group. For example, downfield shifts in aromatic protons indicate electron-withdrawing substituents (e.g., -Br, -CF₃O) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- FT-IR : Identifies functional groups like C-F stretches (~1100 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Q. What preliminary biological activities are associated with this compound?
While direct data is limited, structurally similar piperidine derivatives exhibit neuroprotective and anticancer potential . For instance, 4-(4-Bromo-2-fluorophenyl)piperidine modulates ion channels or enzymes in neurological pathways , and bromoaryl-piperidine hybrids show activity against cancer cell lines (e.g., via apoptosis induction) .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-catalyzed synthesis of this compound?
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) improve coupling efficiency .
- Solvent Systems : Toluene/water mixtures enhance Suzuki-Miyaura reaction rates .
- Base Effects : K₃PO₄ increases nucleophilicity compared to weaker bases like NaHCO₃ .
- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time from hours to minutes .
Q. What experimental strategies address contradictions in reported bioactivity data?
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity (e.g., HPLC ≥95%) .
- Mechanistic Profiling : Compare binding affinities (e.g., IC₅₀ values) across targets like sigma receptors vs. monoamine oxidases to clarify selectivity .
- Metabolic Stability Tests : Liver microsome assays identify if conflicting in vitro/in vivo results stem from rapid degradation .
Q. How can computational methods streamline derivative design?
- Quantum Chemical Calculations : Predict regioselectivity in electrophilic substitutions (e.g., meta vs. para reactivity of the trifluoromethoxy group) using DFT (B3LYP/6-31G*) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking to serotonin transporters) to prioritize synthetic targets .
- Machine Learning : Train models on existing piperidine bioactivity datasets (ChEMBL, PubChem) to forecast ADME properties .
Data Contradiction Analysis
Q. Why might different studies report varying yields for the same synthetic route?
- Impurity in Starting Materials : Residual moisture in piperidine derivatives can reduce alkylation efficiency .
- Oxygen Sensitivity : Palladium catalysts deactivate if reactions are not conducted under inert atmospheres (Ar/N₂) .
- Workup Variations : Differences in extraction solvents (EtOAc vs. DCM) or drying agents (Na₂SO₄ vs. MgSO₄) impact isolated yields .
Q. How to resolve discrepancies in biological activity across cell lines?
- Cell-Specific Metabolism : HepG2 cells may metabolize the compound differently than HeLa, altering effective concentrations .
- Off-Target Effects : Use CRISPR knockouts or siRNA silencing to confirm target specificity .
- Dose-Response Curves : Ensure linearity across a ≥10-fold concentration range to avoid misinterpretation of EC₅₀ values .
Methodological Tables
Q. Table 1: Key Reagents for Synthesis
| Reagent | Role | Example from Evidence |
|---|---|---|
| 4-Bromo-2-trifluoromethoxybenzyl chloride | Electrophile | Analogous to 3-bromobenzyl chloride |
| Piperidine | Nucleophile | Used in alkylation reactions |
| Pd(PPh₃)₄ | Catalyst for cross-coupling | Suzuki-Miyaura reactions |
| K₃PO₄ | Base | Enhances coupling efficiency |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| 1-(4-Bromobenzyl)piperidine | Sigma-1 Receptor | 120 nM | |
| 4-(4-Bromo-2-fluorophenyl)piperidine | MAO-B | 850 nM | |
| 1-(3-Bromobenzyl)piperazine | 5-HT₂A Receptor | 340 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
